Product packaging for Rubidomycin(Cat. No.:)

Rubidomycin

Cat. No.: B1240619
M. Wt: 528.5 g/mol
InChI Key: STQGQHZAVUOBTE-VGBVRHCVSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daunorubicin(1+) is an anthracycline cation that is the conjugate acid of daunorubicin, arising from protonation of the amino group. It is a conjugate acid of a daunorubicin.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30NO10+ B1240619 Rubidomycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30NO10+

Molecular Weight

528.5 g/mol

IUPAC Name

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1

InChI Key

STQGQHZAVUOBTE-VGBVRHCVSA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

Synonyms

Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin

Origin of Product

United States

Historical Perspectives on Rubidomycin Research and Development

Genesis and Parallel Discoveries of Anthracycline Agents

The story of Rubidomycin is intrinsically linked to the broader history of anthracycline antibiotics, a class of compounds that revolutionized cancer chemotherapy. The initial breakthrough came in the early 1960s through the independent efforts of two research groups in Italy and France.

Independent Isolations and Nomenclatural Origins of this compound and Daunomycin

In the 1950s, Farmitalia Research Laboratories in Italy initiated a program to screen soil microbes for potential anti-tumor compounds. oncopedia.wiki This effort led to the isolation of a red-pigmented antibiotic from a strain of Streptomyces peucetius found in a soil sample from the Castel del Monte area. oncopedia.wikiresearchgate.net A team led by A. Di Marco named this new compound "daunomycin." oncopedia.wikiwikipedia.org The name was a nod to the Dauni, a pre-Roman tribe that inhabited the region where the soil sample was collected. chemeurope.com

Contemporaneously, researchers at Rhône-Poulenc in France, including Dubost and his colleagues, isolated what appeared to be the same substance from Streptomyces coeruleorubidus. oncopedia.wikieur.nl They named their discovery "this compound," derived from the French word "rubis" (ruby), a reference to its characteristic red color. oncopedia.wikichemeurope.com

By early 1964, it became evident that daunomycin and this compound were, in fact, identical. oncopedia.wiki In 1969, the two companies jointly announced this finding and adopted the international name "daunorubicin" to acknowledge both discoveries. oncopedia.wikiwikipedia.org However, the name this compound is still sometimes used, particularly in France. eur.nl

Discovery and Nomenclature of Daunorubicin (B1662515)
AspectItalian DiscoveryFrench Discovery
Research Group Farmitalia Research Laboratories (A. Di Marco et al.)Rhône-Poulenc (Dubost et al.)
Microorganism Streptomyces peucetiusStreptomyces coeruleorubidus
Original Name DaunomycinThis compound
Year of Discovery Early 1960s
Year of Confirmed Identity 1964
Adopted International Name Daunorubicin

Early Academic Investigations into Antimicrobial and Antitumor Properties

Initial research quickly established that daunorubicin possessed both antimicrobial and potent antitumor properties. acs.orgresearchgate.net Early studies demonstrated its high cytotoxic activity against both normal and cancerous cells. researchgate.net It was also found to inhibit the replication of bacterial and animal viruses. researchgate.net

The primary mechanism of its antitumor action was identified as its ability to intercalate with DNA, thereby interfering with DNA metabolism and the production of RNA. oncopedia.wikiwikipedia.org This interaction with DNA was a key finding that would drive future research. researchgate.net Clinical trials initiated between 1963 and 1967 confirmed the efficacy of both daunomycin and this compound in treating acute leukemia in both adults and children. oncopedia.wiki These early successes established the compound as a significant tool in cancer treatment, particularly for leukemias and lymphomas. wikipedia.orgchemeurope.com

Evolution of Research Trajectories within the Anthracycline Class

The discovery of daunorubicin (this compound) laid the foundation for the development of the entire anthracycline class of anticancer agents. The initial success spurred further investigation into related compounds with potentially improved efficacy and a broader spectrum of activity.

This research led to a pivotal moment in 1969 when scientists at Farmitalia isolated a new, related antibiotic from a mutated strain of S. peucetius. wikipedia.orgnih.gov This new compound was named Adriamycin, later known as doxorubicin (B1662922), and it differed from daunorubicin by only a single hydroxyl group. oncopedia.wikiwikipedia.org This seemingly minor structural change resulted in a significantly greater range of activity, particularly against solid tumors. wikipedia.orgchemeurope.com

Molecular Mechanisms of Action of Rubidomycin

Direct Interaction with Deoxyribonucleic Acid (DNA)

The primary mechanism by which Rubidomycin exerts its cytotoxic effects is through direct, non-covalent interaction with DNA. pediatriconcall.comdrugbank.comadooq.com This interaction is characterized by the insertion of its planar chromophore moiety between the base pairs of the DNA double helix, a process known as intercalation. bccancer.bc.cawikipedia.org This physical association with the genetic material fundamentally alters the structure and topology of DNA, leading to a cascade of events that ultimately inhibit cellular replication and transcription.

Intercalation Dynamics and DNA Binding Modes

The process of this compound intercalating into the DNA double helix is a dynamic one, governed by specific stereochemical and stoichiometric principles. This interaction leads to significant conformational changes in the DNA structure, including the unwinding of the helix. bccancer.bc.ca

The intercalation of this compound's chromophore into the DNA is a highly specific process influenced by the stereochemistry of the molecule. The planar tetracyclic ring system of the this compound molecule inserts itself between adjacent base pairs perpendicular to the helical axis. ijabbr.com This insertion is facilitated by the hydrophobic effect, where the transfer of the molecule from an aqueous environment to the hydrophobic core of the DNA is thermodynamically favorable. ijabbr.com

The binding of this compound to DNA is not random; it exhibits a degree of site specificity and follows particular stoichiometric ratios. Spectroscopic and voltammetric studies have been employed to determine the binding parameters of this interaction.

Research has indicated a preference for this compound to bind at GC-rich sequences within the DNA. nih.gov The hydroxyl group at the C-9 position of the aglycone moiety can form hydrogen bonds with the N2 and N3 positions of guanine, contributing to this preference. nih.gov The binding of this compound to calf thymus DNA has been characterized by an apparent binding constant (Kb) of 7.8 × 10⁴ L·mol⁻¹. researchgate.net

The number of available binding sites on the DNA can be influenced by environmental factors such as ionic strength. An increase in ionic strength has been observed to decrease the number of binding sites for daunorubicin (B1662515) on DNA, suggesting that salt concentration may induce conformational alterations in the DNA that affect drug binding. nih.gov The binding of this compound to DNA stabilizes the double-stranded structure, as evidenced by an increase in the thermal denaturation temperature of the DNA upon drug interaction. researchgate.net

ParameterFindingSource
Binding Constant (Kb) 7.8 × 10⁴ L·mol⁻¹ for calf thymus DNA researchgate.net
Preferred Binding Sites GC-rich sequences nih.gov
Effect of Ionic Strength Increased ionic strength decreases the number of binding sites nih.gov
Structural Impact Stabilizes the double-stranded DNA structure researchgate.net
Stereochemical Aspects of Chromophore Intercalation within the DNA Double Helix

Inhibition of Nucleic Acid Synthesis

A direct consequence of this compound's intercalation into the DNA template is the profound inhibition of both DNA replication and RNA transcription. bccancer.bc.camedchemexpress.commedchemexpress.com By altering the DNA's structure and impeding the function of enzymes essential for these processes, this compound effectively halts the synthesis of new nucleic acids.

This compound's presence within the DNA double helix creates a physical barrier that obstructs the progression of DNA polymerase, the enzyme responsible for replicating DNA. The distortion of the DNA helix, including unwinding and elongation, prevents the polymerase from accurately reading the template strand, thereby inhibiting the synthesis of a new complementary strand. drugbank.comadooq.com

Furthermore, this compound is a known inhibitor of topoisomerase II. pediatriconcall.commedchemexpress.comadooq.com This enzyme is crucial for relieving the torsional stress that accumulates in DNA during replication by creating and resealing double-strand breaks. This compound stabilizes the complex formed between topoisomerase II and the cleaved DNA, preventing the re-ligation of the DNA strands. pediatriconcall.comadooq.com This leads to the accumulation of permanent DNA double-strand breaks, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis.

The process of transcribing genetic information from DNA to RNA is also severely hampered by this compound. The intercalation of the drug into DNA interferes with the binding and processivity of RNA polymerase, the enzyme that synthesizes RNA. wikipedia.orgnih.gov The structural changes induced in the DNA template make it a poor substrate for RNA polymerase, leading to a reduction in the synthesis of all types of RNA.

Studies have shown that this compound can inhibit both DNA and RNA synthesis in a concentration-dependent manner. aacrjournals.org Research on Ehrlich ascites tumor cells demonstrated that this compound inhibited the incorporation of radioactive precursors into both DNA and RNA. aacrjournals.org The synthesis of ribosomal RNA (rRNA) and its precursors (45S and 32S nucleolar RNA) was found to be particularly sensitive to the drug. aacrjournals.org The inhibition of RNA synthesis effectively blocks the production of proteins necessary for cellular function and proliferation, contributing significantly to the drug's cytotoxic effects. The disruption of the transcription elongation process by various agents has been implicated in a range of cellular dysfunctions. wikipedia.org

ProcessEnzyme(s) InhibitedConsequence
DNA Replication DNA Polymerase, Topoisomerase IIHalts synthesis of new DNA, induces double-strand breaks
RNA Transcription RNA PolymeraseReduces synthesis of mRNA, tRNA, and rRNA
Interference with DNA Replication

Modulation of Topoisomerase II Activity

A primary mechanism of this compound's cytotoxic action involves its interference with the function of topoisomerase II, an essential enzyme that regulates DNA topology during critical cellular processes like replication and transcription. clinisciences.comembopress.org this compound acts as a topoisomerase II poison, disrupting its catalytic cycle and leading to catastrophic DNA damage. mdpi.com

Stabilization of the DNA-Topoisomerase II Covalent Complex

Topoisomerase II functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, thereby resolving topological problems such as supercoiling and knotting. embopress.orgresearchtrends.netresearchgate.net This process involves the formation of a temporary covalent intermediate, known as the cleavage complex, where the enzyme is linked to the 5' ends of the broken DNA. nih.gov this compound intercalates into the DNA and stabilizes this cleavage complex. adooq.compediatriconcall.comnih.gov By binding to this complex, this compound prevents the enzyme from religating the cleaved DNA strands, effectively trapping the topoisomerase II in a state that is toxic to the cell. mdpi.comadooq.com This stabilization transforms the essential enzyme into a cellular poison that generates permanent DNA lesions.

Induction of DNA Strand Breaks: Single and Double-Strand Lesions

The stabilization of the DNA-topoisomerase II covalent complex by this compound directly leads to the accumulation of both single and double-strand DNA breaks. pediatriconcall.comhemonc.org When the replication or transcription machinery encounters these stabilized complexes, the transient breaks are converted into permanent DNA lesions. researchtrends.net These breaks overwhelm the cell's DNA repair capacity, triggering downstream signaling pathways that can lead to cell cycle arrest and apoptosis (programmed cell death). researchgate.netgoogle.com The introduction of these extensive DNA breaks is a critical event in the cytotoxic activity of this compound. hemonc.orgnih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

Beyond its effects on topoisomerase II, this compound can also induce significant cellular damage through the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov

Enzymatic Reduction Pathways and Semiquinone Radical Formation

The quinone structure within the this compound molecule allows it to participate in redox cycling. clinisciences.comfrontiersin.org Cellular enzymes, such as NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of this compound to a semiquinone free radical. nih.govfrontiersin.orgeur.nl This highly reactive intermediate can then transfer an electron to molecular oxygen, regenerating the parent this compound molecule and producing a superoxide (B77818) radical. nih.govfrontiersin.org This process can occur cyclically, leading to the continuous production of ROS. nih.govfrontiersin.org

Oxidative Damage to Macromolecules: DNA and Lipids

The excessive production of ROS, such as superoxide radicals and subsequently more potent species like hydroxyl radicals, can cause widespread damage to cellular macromolecules. eur.nlresearchgate.net DNA is a major target, with ROS inducing lesions such as 8-oxo-guanine, which can lead to mutations and strand breaks, further contributing to the genotoxic effects of this compound. researchgate.netfrontiersin.org Lipids within cellular membranes are also susceptible to oxidative damage through a process called lipid peroxidation. eur.nlnih.gov This can disrupt membrane integrity and function, contributing to cellular dysfunction and death. eur.nlredalyc.org

Membrane Interactions and Cellular Permeability

This compound's interactions with cellular membranes represent another aspect of its mechanism of action. Anthracyclines can be taken up by cells through passive diffusion and can also interact with membrane components. uniroma1.it There is evidence to suggest that this compound can form complexes with negatively charged phospholipids (B1166683) like cardiolipin (B10847521), which is a significant component of the inner mitochondrial membrane. eur.nl This interaction can disrupt membrane organization and function. nih.gov Furthermore, some studies have indicated that anthracyclines can exert cytotoxic effects through interactions at the plasma membrane, potentially altering membrane permeability and contributing to cell death. eur.nluts.edu.au

Interactions with Phospholipids, e.g., Cardiolipin

This compound exhibits a strong affinity for certain phospholipids, most notably cardiolipin. wikipedia.orgwikiversity.org This interaction is significant as cardiolipin is a key component of the inner mitochondrial membrane, and mitochondria are abundant in cardiac muscle cells. wikipedia.orgeur.nl The high affinity between this compound and cardiolipin is thought to contribute to the cardiotoxicity sometimes associated with anthracycline use. wikipedia.orgwikiversity.org

The binding of this compound to cardiolipin-containing vesicles has been studied using techniques like circular dichroism, which revealed that the drug can bind to cardiolipin without the dihydroanthraquinone part of the molecule penetrating the lipid bilayer. nih.gov This suggests a surface-level interaction that can still have profound effects on membrane structure and function.

Role of Plasma Membrane Interaction in Cytotoxic Activity

Beyond its interactions with intracellular targets, the plasma membrane itself is a crucial site of this compound's action. royalsocietypublishing.org In fact, evidence suggests that this compound can exert its cytotoxic effects without even entering the cell, solely through its interplay with the cell membrane. eur.nl This highlights the plasma membrane as a primary target for the drug's activity. royalsocietypublishing.org

This compound's interaction with the plasma membrane can lead to several downstream effects that contribute to cell death. One such mechanism involves the generation of reactive oxygen species (ROS) through the direct interaction of the drug with the cell membrane, leading to lipid peroxidation and membrane damage. ashpublications.org This process can disrupt membrane fluidity and ion transport, further contributing to cytotoxicity. royalsocietypublishing.org

Studies using model membranes have shown that this compound can permeate lipid bilayers and interact with phospholipids through both electrostatic and hydrophobic bonds. royalsocietypublishing.org This interaction can cause alterations in the biophysical properties of the membrane, including a decrease in fluidity in the acyl region of the phospholipids. royalsocietypublishing.org The ability of this compound to partition into the lipid bilayer is influenced by the membrane's composition, with a higher affinity observed for membranes composed of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) compared to more complex models containing sphingomyelin (B164518) and cholesterol. royalsocietypublishing.org

Furthermore, research has indicated that this compound can induce apoptosis through signaling pathways initiated at the plasma membrane, specifically within lipid rafts. royalsocietypublishing.org This process involves the activation of sphingomyelinase, leading to the generation of ceramide, a molecule that triggers various signaling cascades culminating in apoptosis. royalsocietypublishing.org

Epigenetic Modulation and Chromatin Dynamics

In addition to its direct interactions with DNA and cellular membranes, this compound also exerts significant influence on the epigenetic landscape of the cell by modulating chromatin structure and dynamics.

Influence on Histone-DNA Interactions and Chromatin Structure

This compound is well-known for its ability to intercalate into DNA, a process that directly impacts the interaction between DNA and histones, the primary proteins responsible for packaging DNA into chromatin. wikipedia.orgnih.gov This intercalation can lead to changes in the three-dimensional structure of chromatin, affecting fundamental cellular processes like transcription and replication. nih.gov

A key consequence of this compound's interaction with chromatin is the eviction of histones from nucleosomes, the basic repeating unit of chromatin. nih.gov This histone eviction is a critical aspect of the drug's cytotoxic mechanism. mdpi.com Studies have shown that this compound can induce the release of histones from nucleosomes in living cells, a process that appears to be independent of topoisomerase II activity. nih.gov Specifically, this compound has been observed to evict H2A and H2B histone dimers from chromatin. nih.gov

Research has also revealed that this compound can interact directly with chromatin-bound linker histones, such as H1 and H5, without significant binding to the core histones (H2A, H2B, H3, and H4) within the nucleosome. nih.gov This selective binding is likely due to the greater accessibility of linker histones in the chromatin fiber. nih.gov The interaction primarily involves the trypsin-resistant, or winged-helix, domain of these linker histones. nih.gov This direct binding to linker histones represents another mechanism by which this compound can alter higher-order chromatin structure and function. nih.gov

Interplay with DNA Methylation and Histone Modification Pathways (Comparative Anthracycline Studies)

The epigenetic effects of anthracyclines like this compound and its close analog, Doxorubicin (B1662922), extend to the complex interplay between DNA methylation and histone modifications. These two fundamental epigenetic mechanisms are often intertwined and play crucial roles in regulating gene expression. nih.govcusabio.com

DNA Methylation: DNA methylation, the addition of a methyl group to DNA, is a stable epigenetic mark typically associated with gene silencing. nih.govspandidos-publications.com The patterns of DNA methylation are critical for normal development and can become dysregulated in diseases like cancer. spandidos-publications.com Studies on anthracyclines have shown that these drugs can influence DNA methylation patterns. For instance, treatment with the epigenetic drug 5-aza-2'-deoxycytidine (a DNA methyltransferase inhibitor) can alter the lipid composition and biophysical properties of drug-resistant cancer cells, making them more susceptible to Doxorubicin. researchgate.net This suggests a link between DNA methylation, membrane properties, and drug resistance. Furthermore, some studies indicate that sensitivity to Daunorubicin can be influenced by the methylation status of certain genes. nih.gov

Histone Modifications: Histone modifications, such as acetylation and methylation, are dynamic post-translational modifications that influence chromatin structure and gene accessibility. cusabio.commdpi.com Histone acetylation generally leads to a more open chromatin structure and gene activation, while the effect of histone methylation depends on the specific site and degree of methylation. nih.govcusabio.com There is a significant crosstalk between DNA methylation and histone modification pathways. nih.govresearchgate.net For example, specific histone methylation marks can recruit DNA methyltransferases, leading to DNA methylation and gene silencing. cusabio.com Conversely, proteins that bind to methylated DNA can recruit histone deacetylases, resulting in a more compact chromatin structure. themedicalbiochemistrypage.org

While direct studies on this compound's specific influence on the intricate crosstalk between DNA methylation and the full spectrum of histone modifications are still emerging, the known ability of anthracyclines to evict histones and alter chromatin structure strongly suggests a significant impact. mdpi.com The histone eviction caused by drugs like Doxorubicin can lead to epigenomic aberrations and altered transcription. mdpi.com The interplay is complex, as epigenetic modifications can also influence the development of resistance to these chemotherapeutic agents. nih.gov For example, epigenetic silencing of certain microRNAs through DNA methylation has been implicated in promoting tumorigenesis and could potentially be targeted to enhance therapeutic efficacy. mdpi.com

Cellular Mechanisms of Action of Rubidomycin

Cellular Uptake and Intracellular Distribution Kinetics

The journey of Rubidomycin into a cancer cell begins with its transport across the plasma membrane. Research suggests that the primary mechanism of this compound uptake is passive diffusion. nih.gov This is supported by observations that the rate of uptake is not dependent on temperature and does not show saturation kinetics, which are characteristic of carrier-mediated transport. nih.gov The lipophilic nature of this compound allows it to diffuse across the cell membrane. aacrjournals.org The pH of the extracellular medium can also influence its uptake, with an increase in pH leading to a marked increase in the rate of uptake and the steady-state level of the drug within the cell. nih.gov

Once inside the cell, this compound does not distribute uniformly. It exhibits a distinct pattern of intracellular localization, with a significant accumulation in the nucleus. aacrjournals.orgaacrjournals.org This nuclear localization is crucial for its primary mechanism of action, which involves intercalation into DNA. wikipedia.orgbccancer.bc.ca In addition to the nucleus, this compound can also be found in other cellular compartments, such as lysosomes. aacrjournals.org In some resistant cell lines, the drug has been observed to be sequestered in cytoplasmic vesicles, which may be a mechanism to reduce its availability at its target sites. nih.goveur.nl The distribution can also be dynamic, with redistribution from the nucleus to cytoplasmic vesicles observed over time. eur.nl

The kinetics of uptake and efflux are critical determinants of the drug's efficacy. While uptake is largely passive, an active efflux mechanism, often mediated by P-glycoprotein (P-gp), can pump the drug out of the cell, leading to reduced intracellular concentrations and drug resistance. aacrjournals.orgwjgnet.com Studies have shown that in resistant cells, both a lower influx and a higher active extrusion contribute to reduced drug accumulation. aacrjournals.org

Table 1: Factors Influencing this compound Cellular Uptake and Distribution

FactorEffect on Uptake/DistributionReferences
Transport Mechanism Primarily passive diffusion. nih.gov
Extracellular pH Increased pH enhances uptake. nih.gov
Temperature Uptake is not temperature-dependent. nih.gov
Intracellular Localization Primarily accumulates in the nucleus; also found in lysosomes. aacrjournals.orgaacrjournals.org
Efflux Mechanisms Active efflux, often via P-glycoprotein, reduces intracellular concentration. aacrjournals.orgwjgnet.com
Drug Resistance Resistant cells can exhibit reduced influx and increased efflux. aacrjournals.org
Vesicular Sequestration In some resistant cells, this compound is sequestered in cytoplasmic vesicles. nih.goveur.nl

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, primarily through apoptosis and, under certain conditions, necrosis. medchemexpress.com The decision between these cell death modalities is influenced by factors such as drug concentration and the specific cell type. iiarjournals.org

Apoptosis Induction and Associated Molecular Cascades

Apoptosis, or programmed cell death, is a key mechanism by which this compound eliminates cancer cells. nih.govresearchgate.net The induction of apoptosis by this compound is a complex process involving multiple signaling pathways. ashpublications.org

One of the central events in this compound-induced apoptosis is the generation of DNA damage. nih.gov By intercalating into DNA and inhibiting topoisomerase II, this compound creates DNA strand breaks. wikipedia.orgbccancer.bc.ca This damage triggers a DNA damage response (DDR), leading to the activation of key signaling molecules. The tumor suppressor protein p53 plays a crucial role in this process. biorxiv.orgpatsnap.com In response to DNA damage, p53 is activated and can initiate apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govspandidos-publications.com

This compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govresearchgate.net

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage. It leads to changes in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell. spandidos-publications.com

Extrinsic Pathway: This pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. ashpublications.org This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the activation of caspase-8, which in turn can activate the executioner caspases. ashpublications.org Studies have shown that this compound can induce the clustering of Fas receptors. ashpublications.org

The activation of caspases is a hallmark of apoptosis. This compound treatment has been shown to lead to the cleavage and activation of caspases-3, -7, -8, and -9 in various cancer cell lines. spandidos-publications.comspandidos-publications.com

Table 2: Key Molecular Events in this compound-Induced Apoptosis

Molecular EventRole in ApoptosisReferences
DNA Damage Triggers the apoptotic cascade. nih.gov
p53 Activation Promotes apoptosis by regulating pro- and anti-apoptotic proteins. biorxiv.orgpatsnap.com
Mitochondrial Pathway Release of cytochrome c and activation of caspase-9. nih.govresearchgate.net
Death Receptor Pathway Activation of caspase-8 via receptors like Fas. ashpublications.org
Caspase Activation Executioner caspases (e.g., caspase-3) dismantle the cell. spandidos-publications.comspandidos-publications.com

Necrotic Processes and Cellular Demise

In addition to apoptosis, this compound can also induce necrosis, another form of cell death. iiarjournals.orgnih.gov Necrosis is often considered a more inflammatory form of cell death compared to apoptosis and can be triggered by high concentrations of the drug. iiarjournals.orgnih.gov It is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents into the surrounding tissue, which can lead to inflammation. wikipedia.orgeur.nl The generation of reactive oxygen species (ROS) by this compound is thought to be a significant contributor to necrotic cell death. nih.gov In some cases, particularly with extravasation (leakage of the drug outside the vein), this compound can cause severe local tissue necrosis. wikipedia.orgeur.nlmedscape.com

Cell Cycle Perturbations

This compound exerts a profound effect on the cell cycle, leading to the arrest of cancer cells at specific phases and the activation of cell cycle checkpoints. nih.govdntb.gov.ua

Specific Cell Cycle Phase Arrest (e.g., G2/M phase)

A hallmark of this compound's action is its ability to cause cell cycle arrest, particularly in the G2/M phase. nih.goviiarjournals.orgmdpi.com This arrest prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis. mdpi.com The accumulation of cells in the G2/M phase has been observed in various cancer cell lines, including leukemia and colon cancer cells, following this compound treatment. nih.govbrieflands.com For instance, in HL-60 leukemia cells, a high concentration of this compound blocked the cell cycle at the G2 phase. nih.gov Similarly, in MOLT-4 and CCRF-CEM leukemia cell lines, this compound treatment led to an accumulation of cells in the G2/M phase. biorxiv.orgbrieflands.com The duration and concentration of this compound exposure can influence the extent of cell cycle arrest. nih.gov

Cell Cycle Checkpoint Activation

The arrest of the cell cycle is mediated by the activation of cell cycle checkpoints. mdpi.com These checkpoints are complex signaling pathways that monitor the integrity of the genome and ensure the proper sequence of cell cycle events. mdpi.com DNA damage induced by this compound activates key checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and CHK2 (Checkpoint Kinase 2). nih.govnih.gov Activated ATM can phosphorylate a number of downstream targets, including p53, which in turn can induce the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.govbiorxiv.org The inhibition of CDKs leads to a halt in the cell cycle, allowing time for DNA repair. mdpi.com The activation of these checkpoints is a critical component of this compound's mechanism of action, linking DNA damage to cell cycle arrest and apoptosis. nih.gov

Table 3: this compound's Effects on the Cell Cycle

EffectMechanismKey MoleculesReferences
G2/M Phase Arrest Prevents entry into mitosis with damaged DNA.- nih.goviiarjournals.orgmdpi.com
Checkpoint Activation Halts cell cycle progression to allow for DNA repair.ATM, CHK2, p53, p21 nih.govbiorxiv.orgnih.govnih.gov

Signal Transduction Pathway Modulation

The interaction of this compound with cellular machinery triggers a complex network of signaling responses. These pathways, which are normally involved in maintaining cellular homeostasis, are co-opted to respond to the drug-induced damage. Key among these are pathways that sense DNA damage, control the cell cycle, and initiate programmed cell death (apoptosis).

Activation of DNA Damage Response Pathways

The primary mechanism of this compound involves intercalating into DNA and inhibiting the enzyme topoisomerase II. drugbank.commedchemexpress.com This action leads to the formation of DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage. The cell recognizes these breaks as a critical threat to genomic integrity, triggering a sophisticated signaling network known as the DNA Damage Response (DDR).

The DDR is a complex network that functions to detect DNA lesions, arrest the cell cycle to allow time for repair, and, if the damage is irreparable, initiate apoptosis. The central players in the DDR pathway activated by DSBs are the serine/threonine kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Upon sensing DSBs, ATM is activated and, in turn, phosphorylates a multitude of downstream substrates. These effector proteins orchestrate the cellular response, which includes halting cell cycle progression and recruiting DNA repair machinery.

Table 1: Key Components of the DNA Damage Response to this compound

Component Role in the Pathway
This compound Induces DNA double-strand breaks by inhibiting topoisomerase II.
Topoisomerase II Enzyme that is "poisoned" by this compound, leading to DNA breaks.
ATM Kinase A primary sensor of double-strand breaks; activates downstream signaling.
ATR Kinase Another key sensor kinase in the DNA damage response.

| Effector Proteins | A host of proteins activated by ATM/ATR to execute cell cycle arrest and DNA repair. |

Effects on p53 Signaling Axis

A crucial downstream target of the ATM kinase in the DNA damage response pathway is the tumor suppressor protein p53. Following DNA damage by this compound, ATM phosphorylates p53, leading to its stabilization and activation. In unstressed cells, p53 is kept at low levels by its negative regulator, MDM2, which targets it for degradation. Phosphorylation of p53 disrupts its interaction with MDM2, causing p53 levels to rise.

Activated p53 functions as a transcription factor, initiating a genetic program that leads to one of two main outcomes: cell cycle arrest or apoptosis.

Cell Cycle Arrest: p53 can induce a temporary halt in the cell cycle, primarily at the G1/S and G2/M checkpoints. This is often mediated by the p53 target gene, CDKN1A, which produces the protein p21. The p21 protein inhibits cyclin-dependent kinases (CDKs), thereby preventing the cell from progressing through the cycle and allowing time for DNA repair.

Apoptosis: If the DNA damage is too extensive to be repaired, p53 can trigger the intrinsic pathway of apoptosis. It does this by upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as BAX and PUMA. These proteins lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Other Relevant Signaling Network Disturbances

Sphingomyelin-Ceramide Pathway: this compound has been shown to activate the hydrolysis of sphingomyelin (B164518), a lipid component of cell membranes, leading to the generation of the second messenger ceramide. nih.gov Ceramide is a potent signaling molecule that has been implicated in inducing apoptosis, and its generation is a key event in the cellular response to this compound. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: The cellular stress induced by this compound activates several MAPK pathways. This includes the stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) pathway, which is strongly associated with the induction of apoptosis in response to various stimuli, including DNA damage. bioaustralis.combioaustralis.com The MEK/ERK pathway, which is typically involved in cell proliferation, can also be modulated by this compound. nih.gov

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that typically promotes cell survival and inflammation. Studies have shown that this compound can induce NF-κB activity. wikigenes.org However, other research indicates that anthracyclines can also decrease the transcription of NF-κB-dependent genes, suggesting a complex and context-dependent interaction. nih.gov This pathway's activation can sometimes act as a pro-survival signal, potentially counteracting the drug's apoptotic effects. ashpublications.org

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Some studies indicate that this compound can induce the activity of this pathway, which may represent a pro-survival response by the cell to counteract the drug-induced stress. ashpublications.org Conversely, inhibition of this pathway has been shown to sensitize cells to this compound-induced apoptosis, highlighting its role in chemoresistance. spandidos-publications.comportlandpress.com

Table 2: Other Signaling Pathways Modulated by this compound

Signaling Pathway Effect of this compound Activation
Sphingomyelin-Ceramide Generation of ceramide, a pro-apoptotic lipid second messenger. nih.gov
SAPK/JNK (MAPK) Activation contributes to stress-induced apoptosis. bioaustralis.combioaustralis.com
NF-κB Complex modulation; can have both pro-apoptotic and pro-survival roles. wikigenes.orgnih.govashpublications.org

| PI3K/Akt | Generally a pro-survival pathway; its activation can contribute to resistance. ashpublications.orgspandidos-publications.comportlandpress.com |

Cellular and Molecular Adaptive Mechanisms of Resistance to Rubidomycin

Drug Efflux Transporter Overexpression

A primary mechanism of resistance to Rubidomycin involves the increased expression of ATP-binding cassette (ABC) transporters. These membrane proteins function as energy-dependent efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effects. spandidos-publications.comnih.gov

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized ABC transporter implicated in multidrug resistance (MDR). spandidos-publications.comresearchgate.net Overexpression of P-gp is a common cause of resistance to a wide range of cytotoxic drugs, including this compound. aacrjournals.org This transporter acts as a "hydrophobic vacuum cleaner," recognizing and expelling substrates like this compound from the cell membrane. frontiersin.org

Studies have shown that cancer cells with acquired resistance to this compound often exhibit increased levels of P-gp. For instance, in drug-resistant MOLT4 human leukemia cells, high expression of ABCB1 mRNA and P-gp is observed, which is instrumental in their resistance. iiarjournals.org The efflux activity of P-gp can be inhibited by modulators, which has been shown to restore the sensitivity of MDR cells to drugs like this compound. aacrjournals.org Research has demonstrated that inhibiting P-gp-mediated efflux leads to increased intracellular accumulation of this compound, thereby reversing resistance. mdpi.com

The table below summarizes findings from a study on a P-gp modulator, XR9576, demonstrating its ability to reverse this compound resistance in a murine MDR cell line.

Table 1: Reversal of this compound Resistance by a P-gp Modulator Data showing the effect of XR9576 on the cytotoxicity of this compound in EMT6 AR1.0 cells.

Cell LineTreatmentIC50 (nM)Fold Resistance
EMT6This compound5-
EMT6 AR1.0This compound10020
This compound + XR9576 (80 nM)51

Multidrug Resistance Protein 1 (MRP1), encoded by the ABCC1 gene, is another significant ABC transporter that contributes to this compound resistance. nih.govresearchgate.net MRP1 was first identified in a drug-resistant human lung cancer cell line that did not overexpress P-gp. researchgate.net It functions as a plasma membrane drug-efflux pump, actively transporting a variety of cytotoxic drugs, including this compound, out of the cell. vumc.nl

MRP1 can transport this compound, and its overexpression is correlated with resistance. nih.gov Studies have shown that in certain cancer cell lines, MRP1-mediated efflux of this compound is a key resistance mechanism. aacrjournals.org For example, in adult acute myeloid leukemia (AML), the simultaneous activity of both MRP1 and P-gp has been strongly correlated with in vitro resistance to this compound. ashpublications.orgnih.gov This suggests that in some cases, both transporters work in concert to confer a high level of drug resistance. ashpublications.org

The table below illustrates the impact of MRP1 expression on this compound sensitivity in different leukemia cell lines.

Table 2: MRP1-Mediated Resistance to this compound in Leukemia Cells IC50 values for this compound in drug-sensitive and drug-resistant leukemia cell lines with varying MRP1 expression.

Cell LineMRP1 StatusThis compound IC50 (µM)
HL-60 (sensitive)MRP1(-)0.015
HL-60/ADR (resistant)MRP1(+)6.6

Beyond P-gp and MRP1, other members of the ABC transporter superfamily are also involved in this compound resistance. ebi.ac.uknih.gov For instance, in the this compound-producing bacterium Streptomyces coeruleorubidus, multiple two-component ABC transporters, including DrrA1-DrrB1, DrrA2-DrrB2, and DrrA3-DrrB3, contribute to the efflux of the antibiotic, conferring self-resistance. nih.govuniprot.org Disruption of these transporters leads to a significant decrease in this compound production, highlighting their crucial role. nih.gov

In human cancers, other ABC transporters such as ABCG2 (Breast Cancer Resistance Protein or BCRP) have also been implicated in resistance to anthracyclines like this compound. researchgate.netspandidos-publications.com The co-expression of multiple ABC transporters can lead to a more robust multidrug resistance phenotype, posing a significant challenge in cancer therapy. frontiersin.org

Contribution of Multidrug Resistance Protein 1 (MRP1/ABCC1)

Alterations in DNA Repair and Damage Response Pathways

This compound exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks (DSBs). nih.govnih.gov Consequently, adaptations in the cell's DNA damage response (DDR) and repair mechanisms can lead to resistance.

Cancer cells can develop resistance by enhancing their capacity to repair the DNA damage induced by this compound. Overexpression of genes involved in DNA repair pathways can allow cells to more efficiently mend the DNA lesions, thereby surviving the drug's cytotoxic effects. scirp.org

For example, studies in chemotherapy-resistant AML cell lines have shown an upregulation of components of the non-homologous end joining (NHEJ) pathway, such as DNA-PKcs and DNA Ligase IV. scirp.org Knocking down DNA-PKcs in these resistant cells was found to re-sensitize them to this compound. scirp.org Similarly, overexpression of genes involved in the homologous recombination (HR) pathway, such as RAD51, has been associated with poor prognosis and resistance in AML. scirp.orgresearchgate.net Leukemia stem cells, which are often chemoresistant, have been found to be primed for DNA repair with increased expression of genes from both HR and NHEJ pathways. researchgate.net

The table below highlights the differential expression of DNA repair genes in leukemia stem cells compared to bulk tumor cells.

Table 3: Upregulation of DNA Repair Genes in Leukemia Stem Cells Relative expression of key DNA repair genes in CD34+CD38- leukemia stem cells versus the bulk tumor population.

GenePathwayExpression in Stem Cells vs. Bulk
RAD51Homologous RecombinationIncreased
XRCC2Homologous RecombinationIncreased
XRCC4Non-Homologous End JoiningIncreased
PRKDC (DNA-PKcs)Non-Homologous End JoiningIncreased

In addition to repairing DNA damage, cancer cells can also develop resistance by tolerating it. DNA damage tolerance (DDT) pathways allow the replication machinery to bypass lesions, preventing replication fork stalling and cell death. nih.govwjgnet.com This allows the cell to survive despite the presence of DNA damage, which may be repaired later or lead to mutations. nih.gov

Resistance to anthracyclines like this compound has been linked to defects in the mismatch repair (MMR) pathway. oup.com In some model organisms, a defective MMR system is associated with increased resistance to doxorubicin (B1662922) (a close analogue of this compound), a process that involves the homologous recombination pathway. oup.com Furthermore, some cancer cells exhibit a delayed but more robust repair of DSBs, suggesting an enhanced tolerance mechanism. For instance, the SUP-B15 B-lymphocyte derived cell line shows a delay in DSB repair and significantly more resistance to this compound compared to other leukemia cell lines, which may be linked to variations in DNA repair pathways and a loss of p53 function. biorxiv.org Overexpression of certain proteins can also promote DNA damage tolerance and contribute to chemoresistance. nih.gov

Modifications in Drug Target Sensitivity and Expression

Alterations in Topoisomerase II Expression or Catalytic Activity

Resistance to this compound (also known as Daunorubicin) can arise from quantitative and qualitative changes in its primary molecular target, topoisomerase II (Topo II). uniroma1.itfrontiersin.org Topo II enzymes, particularly the α isoform, are crucial for managing DNA topology during replication and transcription. nih.govmdpi.com this compound functions as a "Topo II poison" by intercalating into DNA and stabilizing the transient Topo II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death. mdpi.comwikipedia.org

A primary mechanism of resistance involves the downregulation of Topo IIα expression. uniroma1.itnih.gov Cancer cells with reduced levels of Topo IIα exhibit decreased formation of the drug-enzyme-DNA ternary complex, resulting in less DNA damage and a diminished cytotoxic response. uniroma1.itnih.gov Conversely, cells that overexpress Topo II are often more sensitive to the drug. uniroma1.itnih.gov

Mutations in the genes encoding Topo II can also confer resistance. These mutations can alter the enzyme's structure, reducing its affinity for this compound or affecting its catalytic cycle. uniroma1.itki.se For instance, mutations at the drug-binding site or allosteric sites can impair the drug's ability to stabilize the cleavage complex. mdpi.com Furthermore, changes in the phosphorylation state of Topo II, a key post-translational modification that regulates its activity, can also contribute to drug resistance. frontiersin.org Hyperphosphorylation of Topo II has been observed in some drug-resistant cell lines. frontiersin.org Additionally, a shift in the isoform expression from the highly proliferative cell-associated Topo IIα to the less sensitive Topo IIβ, which is more involved in transcriptional regulation in quiescent cells, can also decrease sensitivity to this compound. uniroma1.itmdpi.com

Metabolic Inactivation and Cellular Detoxification

Role of Metabolites, e.g., Daunorubicinol, in Cellular Response

The metabolic conversion of this compound to its principal metabolite, Daunorubicinol, plays a significant role in the cellular response and development of resistance. researchgate.netresearchgate.net This conversion is catalyzed by cytosolic carbonyl reducing enzymes (CREs), including aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). researchgate.netaacrjournals.org

Daunorubicinol exhibits significantly lower cytotoxic activity against cancer cells compared to the parent compound, this compound. researchgate.netosti.gov Studies have shown that cancer cell lines that rapidly metabolize this compound to Daunorubicinol are more resistant to the drug's cytotoxic effects. researchgate.net This reduced efficacy is attributed to Daunorubicinol's diminished ability to induce apoptosis. tandfonline.comtandfonline.com While this compound primarily impacts signaling pathways associated with apoptosis, Daunorubicinol appears to target pathways related to multidrug resistance. tandfonline.comtandfonline.com

Furthermore, Daunorubicinol has a longer plasma half-life than this compound and can accumulate in tissues, potentially contributing to off-target toxicities. aacrjournals.orgdrugbank.com The expression of CREs that facilitate this metabolic inactivation is a critical determinant of this compound efficacy. researchgate.net For example, adipocytes, which have high expression levels of AKRs, can sequester and metabolize this compound, thereby reducing its availability to leukemia cells in the bone marrow microenvironment. aacrjournals.org In acute myeloid leukemia (AML), the expression of CREs makes the cancer cells more vulnerable to this resistance mechanism. researchgate.net Interestingly, while higher cellular concentrations of both this compound and Daunorubicinol were observed in responding acute leukemia patients compared to non-responders, the overexpression of efflux pumps like P-glycoprotein did not fully account for the lower intracellular drug levels in resistant cells, highlighting the importance of metabolic pathways. nih.gov

Glutathione-S-transferase Activity and Conjugation

The glutathione-S-transferase (GST) enzyme system is a major pathway for cellular detoxification and plays a significant role in the development of resistance to chemotherapeutic agents, including this compound. frontiersin.orgnih.gov GSTs are a superfamily of enzymes that catalyze the conjugation of reduced glutathione (B108866) (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and facilitating their elimination from the cell. nih.govmdpi.com

Overexpression of GSTs, particularly the Pi class (GSTP1), is frequently observed in various tumor types and has been linked to multidrug resistance. mdpi.comdovepress.com This resistance can occur through several mechanisms. Firstly, GSTs can directly detoxify this compound or its reactive metabolites through conjugation with GSH. mdpi.commdpi.com Although direct conjugation of anthracyclines is debated, the detoxification of secondary products of drug-induced oxidative stress is a key function. Secondly, GSTs, especially GSTP1-1, can contribute to resistance through non-catalytic mechanisms by interacting with and inhibiting key signaling proteins involved in apoptosis, such as c-Jun N-terminal kinase (JNK). nih.govmdpi.com By sequestering these kinases, GSTs can suppress the cellular stress response pathways that would normally lead to programmed cell death following chemotherapy-induced damage. mdpi.commdpi.com

The expression levels of GSTs can be induced upon exposure to chemotherapeutic agents, leading to acquired resistance. frontiersin.org Therefore, high levels of GSTs in tumor cells are often associated with a more aggressive and resistant phenotype. frontiersin.orgdovepress.com The unique "GST signature" of different cancer cell types, meaning the specific profile of GST isoenzyme expression, can influence their susceptibility to certain drugs and is an area of active research for developing targeted therapies. mdpi.com

Epigenetic Contributions to Drug Resistance

Long Non-Coding RNAs (lncRNAs) and MicroRNAs (miRNAs) in Resistance Modulation

The development of resistance to this compound (also known as Daunorubicin) is a significant hurdle in cancer therapy. Emerging research has identified non-coding RNAs, specifically long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), as critical regulators in the complex network of cellular and molecular adaptive mechanisms that lead to chemoresistance. mdpi.comnih.gov These molecules can modulate the expression of key genes involved in drug response pathways, ultimately influencing a cell's sensitivity or resistance to this compound. nih.gov

LncRNAs are non-protein coding transcripts longer than 200 nucleotides that can regulate gene expression through various mechanisms. d-nb.infomdpi.com One of the well-documented roles of lncRNAs in drug resistance is acting as competing endogenous RNAs (ceRNAs) or "miRNA sponges." nih.govoaepublish.comgenominfo.org By binding to and sequestering miRNAs, lncRNAs can prevent these miRNAs from binding to their target messenger RNAs (mRNAs), thereby derepressing the expression of the target genes. oaepublish.comimrpress.commdpi.com This interplay forms a complex regulatory network, often referred to as the lncRNA-miRNA-mRNA axis, which can significantly impact cellular processes like apoptosis, autophagy, and drug efflux, all of which are central to this compound resistance. mdpi.comfrontiersin.org

MiRNAs are small, endogenous, single-stranded non-coding RNAs, typically 18-24 nucleotides in length, that primarily function by binding to the 3'-untranslated region (3'-UTR) of target mRNAs. nih.govfrontiersin.org This interaction leads to either the degradation of the mRNA transcript or the inhibition of its translation, effectively downregulating gene expression. nih.govfrontiersin.org Dysregulation of specific miRNAs has been shown to contribute to this compound resistance by altering the expression of proteins involved in critical cellular pathways. For instance, the upregulation of oncomiRs (miRNAs that promote cancer) can suppress tumor suppressor genes, while the downregulation of tumor-suppressive miRNAs can lead to the overexpression of oncogenes, both of which can confer a resistant phenotype. frontiersin.org

Research Findings on lncRNAs in this compound Resistance

Several studies have elucidated the role of specific lncRNAs in modulating resistance to this compound. A notable example is the lncRNA Urothelial Carcinoma-Associated 1 (UCA1), which has been shown to be involved in the chemoresistance of various cancers. nih.gov In the context of acute leukemia, UCA1 expression was found to be upregulated in this compound-resistant cells. nih.gov Mechanistically, UCA1 acts as a sponge for miR-613. nih.gov By sequestering miR-613, UCA1 prevents its inhibitory action on downstream targets, leading to the activation of the PI3K/AKT signaling pathway, which is known to promote cell survival and confer drug resistance. nih.gov

Another lncRNA, Taurine Upregulated 1 (TUG1), has also been implicated in chemoresistance. While its direct role in this compound resistance is still under investigation, its function in recruiting chromatin-modifying enzymes to silence tumor-suppressive miRNAs highlights a potential mechanism for inducing drug resistance. mdpi.com The table below summarizes key research findings on lncRNAs involved in this compound resistance.

lncRNA Cancer Type Mechanism of Action Effect on this compound Resistance Target Pathway Reference
UCA1Acute LeukemiaActs as a sponge for miR-613Increased resistancePI3K/AKT nih.gov
HOTAIRBreast CancerInhibits the PI3K/AKT/mTOR pathwayDecreased resistance (when silenced)PI3K/AKT/mTOR mdpi.com
GAS5Breast CancerRegulates PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB signalingIncreased sensitivityPI3K/AKT/mTOR, Wnt/β-catenin, NF-κB mdpi.com

Research Findings on miRNAs in this compound Resistance

The role of miRNAs in this compound resistance is extensively studied, with numerous specific miRNAs identified as key modulators. For instance, miR-15a-5p has been observed to be overexpressed in chemoresistant acute myeloid leukemia (AML) patients. nih.gov Its overexpression leads to a reduction in this compound-induced apoptosis and autophagy, thereby contributing to resistance. nih.gov

Conversely, some miRNAs act as tumor suppressors and their downregulation is associated with increased resistance. For example, miR-9 expression is significantly lower in this compound-resistant AML cell lines. ijbs.comresearchgate.net Overexpression of miR-9 enhances the sensitivity of AML cells to this compound by targeting the Eukaryotic Translation Initiation Factor 5A-2 (EIF5A2)/Myeloid Cell Leukemia-1 (MCL-1) axis. ijbs.com

High levels of miR-21 have been reported in this compound-resistant cell lines, and its inhibition can enhance sensitivity to the drug. d-nb.info The mechanism involves the regulation of the PTEN protein, a well-known tumor suppressor. d-nb.info The following table details the findings on specific miRNAs and their role in this compound resistance.

miRNA Cancer Type Expression in Resistant Cells Mechanism of Action Effect on this compound Resistance Target Gene/Pathway Reference
miR-15a-5pAcute Myeloid LeukemiaUpregulatedInhibits apoptosis and autophagyIncreased resistance- nih.gov
miR-9Acute Myeloid LeukemiaDownregulatedTargets EIF5A2/MCL-1 axisDecreased resistance (when overexpressed)EIF5A2/MCL-1 ijbs.com
miR-21LeukemiaUpregulatedRegulates PTEN protein expressionIncreased resistancePTEN d-nb.info
miR-613Acute LeukemiaDownregulatedTargeted by lncRNA UCA1Decreased resistance (when mimicked)PI3K/AKT nih.gov

Structure Activity Relationship Elucidation and Novel Analog Design for Rubidomycin

Impact of Anthracycline Chromophore Modifications on Biological Activity

The anthracycline chromophore, a planar aromatic system, is a critical component for the biological activity of Rubidomycin, primarily through its ability to intercalate into DNA. wikipedia.orgoup.com This intercalation disrupts DNA and RNA synthesis, inhibiting replication and transcription in rapidly dividing cancer cells. wikipedia.org Modifications to this tetracyclic structure can significantly alter the drug's biological properties. rcsb.orgnih.gov

The four-ring system of the anthraquinone (B42736) chromophore intercalates between adjacent base pairs of DNA. oup.com While the planar aglycone itself can intercalate, it lacks antitumor activity, highlighting the importance of the entire molecular structure. drhazhan.com Structural changes in the major groove of the DNA-drug complex resulting from modifications to the aglycone chromophore are thought to be partly responsible for differences in biological activities among anthracycline analogs. rcsb.org For instance, the removal of the methoxy (B1213986) group at position 4 of the aglycone in the synthesis of Idarubicin, a derivative of Daunorubicin (B1662515), resulted in a compound with improved efficacy. mdpi.com

Furthermore, oxidation of the hydroquinone (B1673460) moiety of the anthracycline can lead to profound changes in the chromophore, resulting in a loss of drug absorption and cytotoxicity. aacrjournals.org Studies have shown that doxorubicin (B1662922), a closely related anthracycline, when oxidized, is significantly less effective at inhibiting cancer cell growth. aacrjournals.org

Significance of Glycosidic Moiety in Activity and Specificity

The glycosidic moiety, specifically the daunosamine (B1196630) sugar, is indispensable for the biological activity and specificity of this compound. researchgate.netnih.gov It plays a crucial role in the molecule's interaction with DNA and its subsequent cytotoxic effects. taylorandfrancis.com

Role of Daunosamine Sugar in DNA Binding and Mutagenicity

The daunosamine sugar, attached at the C7 position of the aglycone, sits (B43327) in the minor groove of the DNA helix. taylorandfrancis.com The protonated amino group at the 3' position of the daunosamine is critical for its anticancer activity. This positively charged group enhances DNA binding by forming salt bridges with the phosphate (B84403) backbone and hydrogen bonds with thymine (B56734) residues. The interaction of the daunosamine sugar with the DNA minor groove, combined with the intercalation of the chromophore, creates a stable drug-DNA complex. oup.com

The structure of the sugar moiety is also directly related to the mutagenicity of anthracyclines. researchgate.netnih.gov Compounds containing the daunosamine sugar are highly mutagenic. researchgate.netnih.gov This high mutagenic activity is a significant factor in the genotoxicity observed with these compounds. researchgate.net

Synthesis and Evaluation of this compound Derivatives and Analogs

The synthesis and evaluation of new this compound derivatives and analogs are central to the ongoing effort to develop more effective and less toxic anticancer agents. eur.nlineosopen.org These efforts have led to the creation of a wide array of compounds with modified chromophores and sugar moieties. colab.ws

N-Glycosyl Derivatives

The synthesis of N-glycosyl derivatives of this compound involves the modification of the daunosamine nitrogen atom. researchgate.net Reductive amination is a common method used to introduce various substituents at this position. researchgate.net For instance, reacting this compound with aromatic aldehydes can produce new N-derivatives with potentially enhanced antitumor properties. researchgate.net Some of these derivatives have shown significantly greater cytotoxicity compared to the parent drug, attributed to an increased affinity for DNA. researchgate.net

The table below presents a selection of synthesized N-glycosyl derivatives of Daunorubicin (this compound) and their reported biological activities.

Derivative NameModificationReported Biological Activity
N-benzyl-daunorubicinN-alkylation with a benzyl (B1604629) groupWeakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov
N,N-dibenzyldaunomycinN-alkylation with two benzyl groupsWeakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov
N,N-dimethyladriamycinN,N-dimethylation of the amino groupWeakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov
N,N-dimethyldaunomycinN,N-dimethylation of the amino groupWeakly mutagenic or not mutagenic at all in bacterial and mammalian cells. nih.gov

N-Enamine Derivatives

N-enamine derivatives of this compound represent another class of analogs with modified biological activity. doi.org Enamines are formed by the reaction of a secondary amine with a ketone or aldehyde. masterorganicchemistry.com In the context of this compound, the amino group of the daunosamine can be converted into an enamine. doi.org

Eleven N-enamine derivatives of daunorubicin and its 5-imino analogue, as well as doxorubicin, have been synthesized and evaluated for their antileukemic activity both in vitro and in vivo. doi.org The biological activities of these compounds were compared with other previously reported enamine derivatives of daunorubicin. doi.org Among the tested compounds, N-(1-carboethoxypropen-1-yl-2)daunorubicin was identified as having optimal activity. doi.org

The table below summarizes some of the key findings from the evaluation of N-enamine derivatives.

DerivativeKey Finding
N-(1-carboethoxypropen-1-yl-2)daunorubicinShowed optimal antileukemic activity among the tested N-enamine derivatives. doi.org
Other N-enamine derivativesDisplayed a range of antileukemic activities in vitro and in vivo. doi.org

Modifications Affecting DNA Binding and Cellular Uptake

The biological activity of this compound is intrinsically linked to its ability to intercalate into DNA and its uptake into target cells. Modifications to both the aglycone and the daunosamine sugar can significantly influence these properties.

DNA Binding: The planar tetracyclic aglycone of this compound intercalates between DNA base pairs, while the daunosamine sugar resides in the DNA minor groove, stabilizing the complex. The amino group on the sugar is crucial for this binding. Research into analogs has revealed several key SAR findings:

Sugar Moiety Modifications: Altering the daunosamine sugar can profoundly impact DNA interaction. Transforming the 3'-amino group into an azido (B1232118) group to create 3'-azidodaunorubicin (ADNR) results in an analog that still binds to DNA via intercalation. nih.gov Epimerization of the 3'-amino group also affects how the drug interacts with the DNA-topoisomerase II complex, leading to a different DNA cleavage sequence specificity compared to the parent compound. researchgate.net

Dimerization: A highly effective strategy to enhance DNA binding affinity is the creation of bisintercalating analogs. WP762, a compound where two Daunorubicin monomers are linked via their daunosamine amino groups with a m-xylenyl linker, demonstrates an exceptionally high binding constant in the picomolar range, orders of magnitude stronger than the monomeric parent drug. researchgate.net

Cellular Uptake: For this compound to exert its effect, it must first cross the cell membrane. Cellular uptake is influenced by factors like lipophilicity and interaction with cellular efflux pumps, such as P-glycoprotein (P-gp).

Lipophilicity: Increasing the lipophilicity of the molecule can enhance cellular uptake. The removal of the 4-methoxy group from the aglycone of Daunorubicin yields Idarubicin, an analog with greater lipophilicity and consequently, increased cellular uptake. researchgate.net 4-Demethoxydaunorubicin was also found to be significantly more active than Daunorubicin, a finding linked to investigations of its cellular uptake. nih.gov

Overcoming Drug Resistance: A major challenge in chemotherapy is multidrug resistance (MDR), often mediated by P-gp efflux pumps. Structural modifications can help analogs evade this resistance mechanism. Molecular docking studies have shown that modifying the sugar moiety, as in 3'-azidodaunorubicin (ADNR), helps the molecule avert binding to P-gp. nih.gov This allows the analog to accumulate to higher intracellular concentrations in resistant cells, overcoming P-gp-mediated efflux. nih.gov

Targeted Delivery: Conjugating Daunorubicin to targeting moieties can dramatically improve cellular uptake in specific cancer cells. Bioconjugates linking Daunorubicin to a Gonadotropin-releasing hormone (GnRH-III) analog showed significantly higher uptake in GnRH-receptor-positive cancer cells compared to the free drug. researchgate.netmdpi.com

The following table summarizes the effects of specific structural modifications on this compound's (Daunorubicin's) biological interactions.

Analog/ModificationStructural ChangeEffect on DNA BindingEffect on Cellular Uptake/ActivityReference
IdarubicinRemoval of 4-methoxy group from aglyconeMaintains intercalationIncreases lipophilicity and cellular uptake researchgate.net
3'-azidodaunorubicin (ADNR)Conversion of 3'-amino group to azido groupMaintains intercalative binding modeAverts P-gp binding, overcoming drug efflux and increasing intracellular concentration in resistant cells nih.govnih.gov
WP762 (Bis-daunorubicin)Two Daunorubicin units linked via daunosamine amino groupsDramatically increases binding affinity (picomolar range) through bis-intercalationDemonstrates high cytotoxicity in Jurkat T lymphocytes researchgate.net
GnRH-III-Daunorubicin ConjugateDaunorubicin linked to a GnRH-III peptide carrierActivity relies on intracellular release of the drugSubstantially improves cellular uptake in GnRH-receptor positive cancer cells researchgate.netmdpi.com
4-DemethoxydaunorubicinRemoval of the methoxyl group at the C-4 positionSlightly more active in inhibiting RNA synthesis than Daunorubicin27 to 100 times more active than Daunorubicin on HeLa cell cloning efficiency nih.gov

Computational and In Silico Approaches to Structure-Activity Prediction

Computational modeling and in silico screening have become indispensable tools for accelerating the design and discovery of novel this compound analogs. These methods allow for the prediction of biological activity and physicochemical properties before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. isca.me

2D-QSAR: These models use topological and physicochemical descriptors to predict activity. Studies on anthracycline analogs have used multiple linear regression to develop QSAR equations that correlate descriptors with cytotoxic activity (logIC50). isca.me Such models can also be used to predict properties like the octanol-water partition coefficient (logP), a key determinant of a drug's pharmacokinetic behavior. researchgate.net

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide deeper insights by considering the 3D spatial arrangement of molecular properties. mdpi.comfrontiersin.orgscribd.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. mdpi.comfrontiersin.org For a series of anthrapyrazole analogs, 3D-QSAR analyses revealed that hydrogen-bond donor capabilities and electrostatic interactions with the side chains were critical for high cell growth inhibitory activity. nih.gov These models have proven to have strong predictive power and are used to guide the rational design of new, more potent inhibitors. frontiersin.org

Molecular Docking and Simulation: Molecular docking predicts the preferred orientation of a molecule when bound to a target, such as DNA or a protein. This technique was used to show that while Daunorubicin interacts extensively with the P-gp efflux pump, the modified analog ADNR averts this binding, providing a structural basis for its ability to overcome resistance. nih.gov Furthermore, molecular modeling has been used to investigate and confirm the intercalative binding mode of analogs like ADNR with DNA. nih.gov Molecular dynamics simulations can further refine these models, providing insights into the stability of the drug-target complex and the key residues involved in the interaction. frontiersin.org

These computational approaches are often used in an integrated workflow, where QSAR models screen virtual libraries for promising candidates, and molecular docking and dynamics provide detailed mechanistic insights into the most promising hits, thereby streamlining the drug development pipeline. frontiersin.org

The following table summarizes various computational methods applied to the study of anthracyclines.

Computational MethodApplication/TargetKey Findings/PredictionsReference
3D-QSAR (CoMFA/CoMSIA)Anthrapyrazole analogs (DNA binders)Identified that H-bond donor interactions and electrostatic interactions with protonated amino side chains lead to high activity. nih.gov
Molecular DockingDaunorubicin vs. ADNR with P-glycoproteinPredicted that ADNR averts P-gp binding, while the parent drug interacts extensively, explaining ADNR's ability to overcome efflux. nih.gov
QSAR/QSPRAnthracycline derivativesDeveloped models to simultaneously predict cytotoxic activity (pIC50) and the partition coefficient (logP). researchgate.net
Molecular ModelingInteraction of ADNR with DNAConfirmed an intercalative binding mode, supporting experimental spectroscopic data. nih.gov
3D-QSAR (CoMFA/CoMSIA)Anthraquinone derivatives (PGAM1 inhibitors)Generated robust predictive models (q² > 0.8) and identified key structural features for inhibitor design. frontiersin.org

Preclinical Models and Methodological Advances in Rubidomycin Research

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the preclinical evaluation of Rubidomycin (also known as Daunorubicin), providing crucial insights into its mechanisms of action at the cellular level. These assays allow for the controlled investigation of cytotoxicity, effects on cell proliferation, and the induction of cell death pathways.

Assessment of Cytotoxicity and Cell Viability (e.g., MTT Assay)

The cytotoxic effects of this compound are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. banglajol.info In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. banglajol.info The amount of formazan produced is directly proportional to the number of living cells, and its concentration can be determined spectrophotometrically after dissolution in a suitable solvent like DMSO. banglajol.info

Research has employed the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population. For instance, studies have reported IC50 values for this compound in different leukemia cell lines, demonstrating its potent cytotoxic activity. nih.govfarmaciajournal.comnih.gov For example, in one study, the IC50 of Daunorubicin (B1662515) was found to be 2.52 µM for HL-60 cells and 1.31 µM for U937 cells after 24 hours of treatment. nih.govnih.gov Another study reported IC50 values of 0.5 µM for MOLT-4 and U266 B1 cell lines, and 0.6 µM for the Raji cell line. farmaciajournal.com

The MTT assay is a valuable tool for initial screening and for comparing the cytotoxic potential of this compound and its derivatives or combination therapies. science.govuj.edu.plambeed.cn

Table 1: IC50 Values of this compound (Daunorubicin) in Various Leukemia Cell Lines

Cell LineIC50 Value (µM)Treatment Duration (hours)Reference
HL-602.5224 nih.govnih.gov
U9371.3124 nih.govnih.gov
MOLT-40.572 farmaciajournal.com
U266 B10.572 farmaciajournal.com
Raji0.672 farmaciajournal.com

Cell Cycle Progression Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the effects of this compound on cell cycle progression. worktribe.combiocompare.com By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.

Studies have shown that this compound can induce cell cycle arrest at various checkpoints, depending on the cell line and experimental conditions. nih.govresearchgate.net For instance, in Jurkat cells, Daunorubicin was found to cause cell cycle arrest in the G2/M phase, with the peak effect observed at 48 hours, where 63% of cells were in this phase compared to 19% in the control group. mdpi.com Similarly, in ML-1 leukemia cells, Daunorubicin caused a block in the G2/M phase that was sustained for 72 hours. iiarjournals.org This arrest prevents cells with damaged DNA from proceeding into mitosis, thereby inhibiting proliferation. mdpi.com The analysis of cell cycle distribution provides critical information on the cytostatic effects of this compound and its underlying mechanisms of action. iiarjournals.org

Apoptosis and Necrosis Quantification (e.g., Annexin V/PI Staining)

To differentiate between different modes of cell death induced by this compound, such as apoptosis and necrosis, Annexin V and propidium iodide (PI) co-staining followed by flow cytometry is a widely used method. biotium.comsonybiotechnology.comnih.govfn-test.com In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. biotium.comiiarjournals.org Annexin V, a protein with a high affinity for PS, can be labeled with a fluorochrome (like FITC or CF®488A) to detect these early apoptotic cells. biotium.comiiarjournals.org PI is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. sonybiotechnology.comiiarjournals.org

This dual staining allows for the identification of four distinct cell populations:

Annexin V-negative/PI-negative: Live, viable cells. iiarjournals.org

Annexin V-positive/PI-negative: Early apoptotic cells. iiarjournals.orgresearchgate.net

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells. iiarjournals.orgresearchgate.net

Annexin V-negative/PI-positive: Necrotic cells (though this population is often grouped with late apoptotic cells).

Studies have consistently demonstrated that this compound induces apoptosis in various cancer cell lines. farmaciajournal.comspandidos-publications.comnih.govnih.gov For example, treatment of HCT116 colorectal cancer cells with Daunorubicin led to a dose-dependent increase in the apoptotic population as measured by Annexin V/PI staining. spandidos-publications.com Similarly, in MOLT-4 leukemia cells, Daunorubicin treatment resulted in a significant increase in apoptosis. nih.gov This quantification of apoptosis is crucial for understanding the primary mechanism by which this compound eliminates cancer cells.

Intracellular Drug Concentration Measurements

Measuring the intracellular concentration of this compound is essential for understanding its pharmacokinetics at the cellular level, including uptake, accumulation, and efflux. Several methods have been developed for this purpose.

High-performance liquid chromatography (HPLC) is a sensitive and selective method used to quantify this compound and its metabolites, such as Daunorubicinol, within cells. nih.gov This technique involves isolating the cells, extracting the drug, and then analyzing the extract by HPLC. nih.gov

Flow cytometry offers another approach to measure intracellular this compound. pwr.edu.plnih.gov Taking advantage of the intrinsic fluorescence of the this compound molecule, flow cytometry can detect and quantify the drug that has accumulated within individual cells. scispace.com This method allows for the rapid analysis of a large number of cells and can be used to study variations in drug uptake within a cell population. pwr.edu.pl Research has shown that flow cytometry can be more than 100 times more sensitive than confocal microscopy for detecting intracellular Daunorubicin. pwr.edu.pl It has been used to compare the uptake and retention of Daunorubicin in drug-sensitive and multidrug-resistant cell lines, revealing that resistant cells often exhibit decreased drug accumulation. nih.gov

In Vivo Animal Models for Preclinical Investigations

In vivo animal models are indispensable for evaluating the efficacy and behavior of this compound in a whole-organism setting, bridging the gap between in vitro findings and clinical application.

Murine Models (e.g., Mice, Rats)

Murine models, including mice and rats, are the most commonly used animal models in this compound research. bccancer.bc.ca These models are typically used to study the anti-leukemic activity of the compound. Leukemia can be induced in these animals through the transplantation of murine or human leukemia cell lines (xenograft models). spandidos-publications.complos.org

These in vivo investigations are critical for validating the anti-cancer effects observed in vitro and for providing a preclinical rationale for its use in patients.

Rabbit Models

Rabbit models have historically been significant in the preclinical evaluation of anthracyclines, including this compound (also known as Daunorubicin). These models have been instrumental in initial toxicological studies and for assessing experimental antitumor activity. kardiologickarevue.czreading.ac.uk Research conducted in the 1960s utilized rabbits to perform foundational toxicologic evaluations of this compound. kardiologickarevue.czjetir.org Rabbits were among the first animal models in which the chronic cardiotoxic effects of anthracyclines were described, establishing them as a relevant species for studying this particular aspect of the drug's profile. frontiersin.org

Studies using rabbit models have investigated the long-term detrimental effects of this compound and compared them to other anthracyclines like doxorubicin (B1662922). jetir.org These experiments often involve tracking various physiological and biochemical parameters and conducting histological and ultrastructural examinations of tissues, particularly the myocardium, to observe changes at the cellular level. jetir.orgfrontiersin.org For instance, examinations in rabbits have detailed the incidence and severity of cardiomyopathic lesions, noting their distribution across different regions of the heart. frontiersin.org This work has been crucial for understanding compound-induced organ-specific effects in a mammalian system. jetir.org

Application of Animal Models for Studying Molecular and Cellular Responses (Excluding Clinical Outcomes)

Animal models are indispensable for elucidating the molecular and cellular mechanisms by which this compound exerts its effects. A primary mechanism of action for this compound is its function as an anthracycline topoisomerase inhibitor, which damages DNA by intercalating between base pairs. bccancer.bc.ca This intercalation leads to an uncoiling of the DNA helix, which inhibits both DNA synthesis and DNA-dependent RNA synthesis. bccancer.bc.ca Animal studies allow researchers to observe the downstream consequences of this molecular action, such as the induction of various cellular pathologies. bccancer.bc.ca

The study of anthracyclines in various animal models has been crucial for understanding the molecular basis of their cellular impact. frontiersin.org Research has identified that the damaging effects on tissues like the myocardium are linked to mechanisms such as the generation of excessive reactive oxygen species (ROS), which induces oxidative stress. researchgate.netwikipedia.org Other investigated cellular responses include the triggering of systemic inflammation, apoptosis, and disruptions in calcium metabolism. frontiersin.orgresearchgate.net Histological examinations in these models reveal specific cellular changes, including irregularly spaced myocardial fibers, edema, and leukocyte infiltration, providing a window into the cellular response to the compound. frontiersin.org These models are therefore critical for connecting the molecular action of DNA intercalation to the resulting complex cellular and tissue-level responses. bccancer.bc.caresearchgate.net

Advanced Analytical Methodologies for Research Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of pharmaceutical compounds like this compound in complex biological matrices. resolvemass.caresearchgate.net This method is essential in preclinical research for determining the concentration of the parent drug and its metabolites in samples such as blood, plasma, serum, and tissue homogenates. resolvemass.ca The technique works by separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (a solvent). resolvemass.ca Coupled with detectors like UV or fluorescence, HPLC offers high sensitivity and specificity for accurately measuring compound concentrations. resolvemass.canih.gov

The ability to precisely quantify this compound levels is fundamental for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the compound. resolvemass.ca Numerous validated bioanalytical methods rely on HPLC due to its robustness and reliability. nih.govjfda-online.com The data generated from HPLC analysis allows researchers to correlate the concentration of this compound in a specific biological compartment with its pharmacological or toxicological effects observed in preclinical models.

Table 1: Representative Parameters for HPLC-Based Quantification of a Drug in a Biological Matrix

ParameterTypical Value/ConditionPurpose
Chromatography System Agilent 1200 Series or equivalentStandard HPLC instrumentation.
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmStationary phase for separating the compound from matrix components.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidSolvent system to elute the compound from the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Injection Volume 10 µLThe amount of processed sample introduced into the system.
Detection Fluorescence Detector (e.g., Ex: 485 nm, Em: 560 nm)Exploits the intrinsic fluorescence of this compound for sensitive detection. diva-portal.org
Calibration Range 1 - 1000 ng/mLDefines the concentration range over which the assay is accurate and precise.
Sample Preparation Protein precipitation or solid-phase extractionTo remove interfering substances from the biological matrix before analysis. jfda-online.com

This table presents illustrative data and does not correspond to a specific published study on this compound.

The intrinsic fluorescence of the this compound molecule makes fluorescence spectroscopy an exceptionally powerful tool for studying its interactions with biological macromolecules like proteins and nucleic acids. science.goveur.nl This technique can provide detailed information on binding mechanisms, binding constants, and conformational changes that occur when the compound interacts with its target. nih.gov

A key application is the use of fluorescence quenching experiments. nih.gov In this method, the fluorescence intensity of a protein, such as cardiac myosin, is measured as increasing amounts of this compound (the quencher) are added. nih.gov A decrease in fluorescence indicates an interaction. By analyzing the quenching data at different temperatures, researchers can determine the quenching mechanism (static or dynamic) and calculate thermodynamic parameters like the binding constant (Ka), enthalpy change (ΔH°), and entropy change (ΔS°). nih.gov These parameters reveal the nature of the forces driving the interaction, such as hydrophobic interactions or hydrogen bonds. nih.gov Studies have used this approach to characterize the binding of Daunorubicin to cardiac myosin, providing molecular-level insights into its cardiotoxic effects. nih.gov Similarly, it has been used to investigate the intercalation of this compound derivatives into DNA. researchgate.net

Table 2: Thermodynamic Parameters for the Interaction of Daunorubicin (DNR) with Cardiac Myosin (CM) at pH 7.4

Temperature (K)Binding Constant (Kₐ) (L·mol⁻¹)Enthalpy Change (ΔH°) (kJ·mol⁻¹)Entropy Change (ΔS°) (J·mol⁻¹·K⁻¹)Gibbs Free Energy (ΔG°) (kJ·mol⁻¹)
288 (15 °C)1.13 x 10⁴\multirow{3}{}{+28.89}\multirow{3}{}{+183.6}-23.86
293 (20 °C)1.83 x 10⁴-24.78
310 (37 °C)5.51 x 10⁴-28.08

Data sourced from a study on the interaction between Daunorubicin and cardiac myosin. nih.gov The positive entropy and enthalpy values indicate that the binding is a spontaneous, entropy-driven process, likely dominated by hydrophobic interactions.

Flow cytometry is a vital technique for analyzing the intracellular accumulation of this compound at the single-cell level. wikigenes.orgnih.gov This is possible because the anthracycline ring structure of this compound is naturally fluorescent, allowing the drug to act as its own probe without the need for external labels. diva-portal.org A flow cytometer passes individual cells in a fluid stream through a laser beam and measures the resulting fluorescence emitted by each cell. The intensity of the fluorescence directly correlates with the amount of intracellular this compound. nih.gov

This methodology enables researchers to quantify drug uptake and retention in large populations of cells rapidly and to identify variations in accumulation between different cell types or within a single heterogeneous population, such as leukemic blasts. nih.gov Studies have used flow cytometry to compare the intracellular accumulation of this compound with other anthracyclines, like Idarubicin, in both sensitive and drug-resistant cancer cell lines. nih.gov Furthermore, the technique is employed to study the functional activity of drug efflux pumps, such as P-glycoprotein (MDR1), by measuring changes in intracellular fluorescence in the presence and absence of pump inhibitors. nih.govmdpi.com

Table 3: Comparative Intracellular Accumulation of Daunorubicin (DNR) and Idarubicin (IDA) in Leukemic Cells via Flow Cytometry

Cell TypeFindingSignificance (p-value)
Parental K562 Cell Line IDA Accumulation > DNR Accumulation< 0.03
Resistant K562 Cell Line IDA Accumulation > DNR Accumulation< 0.01
Parental HL60 Cell Line IDA Accumulation > DNR Accumulation0.09
Resistant HL60 Cell Line IDA Accumulation > DNR Accumulation< 0.01
Fresh ANLL Patient Blasts (n=25) IDA Accumulation > DNR Accumulation< 0.0001

Data adapted from a flow cytometric study comparing anthracycline accumulation. nih.gov The results consistently show higher intracellular accumulation for Idarubicin compared to Daunorubicin (this compound) across various leukemic cell models.

Fluorescence Spectroscopy for Interaction Studies

Computational and Biophysical Methods in Mechanistic Research

The elucidation of this compound's mechanism of action at a molecular level is greatly advanced by the integration of computational modeling and experimental biophysical techniques. researchgate.net Computational methods, such as molecular dynamics simulations, are used to model the intercalation of this compound into the DNA double helix. researchgate.net These studies can reveal the precise structural changes in DNA upon drug binding and calculate the free-energy landscapes and kinetics of the intercalation process, providing a dynamic picture that is difficult to obtain through experimental methods alone. researchgate.net

Biophysical methods are then used to experimentally validate and refine these computational models. iapchem.org Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). youtube.com Surface Plasmon Resonance (SPR) is another powerful biophysical tool that measures binding kinetics in real-time, yielding data on the association (on-rate) and dissociation (off-rate) of the drug from its target. iapchem.orgyoutube.com Together, these approaches provide a comprehensive understanding of the molecular recognition between this compound and its biological targets, which is crucial for mechanistic research. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations of DNA/Topoisomerase Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the binding of small molecules to macromolecules like DNA and proteins. rsc.orgworktribe.com These methods have been instrumental in characterizing the interaction of this compound at the atomic level.

Molecular Docking:

Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. jpionline.org In the context of this compound, docking simulations have been used to investigate its binding to both DNA and the DNA-topoisomerase II complex. mdpi.comnih.gov These studies have consistently shown that this compound intercalates into the DNA helix, positioning its planar anthraquinone (B42736) ring between adjacent base pairs. scielo.org.mxresearchgate.net This insertion causes a distortion of the DNA structure, including unwinding of the helix. scielo.org.mx Docking studies have also helped to identify the key amino acid residues and nucleotide bases involved in the formation of the ternary complex between this compound, DNA, and topoisomerase II. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the molecular interactions over time, offering a more comprehensive understanding of the stability and conformational changes of the complex. whiterose.ac.uknih.gov MD simulations of this compound intercalated into DNA have revealed detailed information about the structural perturbations induced in the DNA duplex. whiterose.ac.uk These simulations have shown that the presence of the drug alters the local DNA conformation, affecting parameters such as base pair stacking and groove dimensions. whiterose.ac.uk Furthermore, MD simulations have been employed to study the stability of the ternary this compound-DNA-topoisomerase II complex, which is central to the drug's "topoisomerase poisoning" mechanism. wikipedia.orgmdpi.comresearchgate.net This mechanism involves the stabilization of a state where the DNA is cleaved by topoisomerase II, but the subsequent religation is inhibited, leading to the accumulation of DNA double-strand breaks. wikipedia.orgnih.gov

Table 1: Key Findings from Molecular Docking and Dynamics Simulations of this compound.
MethodologyTargetKey FindingsReference
Molecular DockingDNAPredicts intercalation of the anthraquinone ring between DNA base pairs. scielo.org.mxresearchgate.net
Molecular DockingDNA-Topoisomerase II ComplexIdentifies key residues for the formation of the ternary complex. mdpi.comresearchgate.net
Molecular DynamicsThis compound-DNA ComplexReveals drug-induced conformational changes in the DNA structure. whiterose.ac.uk
Molecular DynamicsThis compound-DNA-Topoisomerase II ComplexDemonstrates the stabilization of the cleaved DNA-enzyme complex. wikipedia.orgmdpi.com

Spectroscopic Techniques (e.g., NMR, CD) for Structural Binding Studies

Spectroscopic techniques are invaluable for experimentally validating and complementing the findings from computational models. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are two such powerful methods used to probe the structural details of this compound's interaction with DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides high-resolution structural information about molecules in solution. tandfonline.com It has been extensively used to study the binding of this compound and its analogs to DNA oligonucleotides. nih.gov By analyzing the changes in the chemical shifts and through-space interactions (Nuclear Overhauser Effects or NOEs) of both the drug and the DNA upon complex formation, researchers can determine the precise binding site and orientation of the intercalated drug. tandfonline.comnih.gov For instance, NMR studies have confirmed that the aglycone moiety of this compound intercalates into the DNA, while the daunosamine (B1196630) sugar resides in the minor groove. core.ac.uknp-mrd.org

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is highly sensitive to the secondary structure of macromolecules like DNA. mdpi.com The interaction of a small molecule with DNA can induce changes in the DNA's CD spectrum, providing information about the binding mode. creative-proteomics.comspringernature.com Intercalation of this compound into B-form DNA typically leads to changes in the characteristic positive and negative bands of the DNA's CD spectrum. researchgate.netunina.it Furthermore, if the bound ligand is itself achiral, it can exhibit an induced CD (ICD) signal upon binding to the chiral DNA molecule. creative-proteomics.com The nature of these spectral changes can help to distinguish between intercalation and other binding modes, such as groove binding. springernature.comresearchgate.net

Table 2: Spectroscopic Data on this compound-DNA Interaction.
TechniqueObservationInterpretationReference
NMR SpectroscopyChanges in chemical shifts and NOE patterns of drug and DNA protons.Confirms intercalation of the aglycone and minor groove binding of the daunosamine sugar. nih.govcore.ac.uk
Circular Dichroism (CD)Alterations in the CD spectrum of DNA upon drug binding.Indicates a change in DNA conformation consistent with intercalation. researchgate.netunina.it
Induced Circular Dichroism (ICD)Appearance of a CD signal for the bound drug.Provides further evidence of the specific binding orientation within the DNA helix. creative-proteomics.com

Future Directions and Emerging Research Avenues for Rubidomycin

Development of Next-Generation Rubidomycin-Based Agents with Enhanced Target Specificity

The quest for more effective and less toxic anticancer agents has spurred the development of new this compound (also known as Daunorubicin) derivatives. iiarjournals.orgiiarjournals.org A primary goal is to enhance the specificity of these agents for cancer cells, thereby reducing the collateral damage to healthy tissues that often limits their clinical use. iiarjournals.orgwikipedia.org Researchers are exploring various chemical modifications to the this compound structure to achieve this.

One strategy involves the N-functionalization of the daunosamine (B1196630) sugar moiety. mdpi.comresearchgate.net By introducing different chemical groups at this position, scientists aim to alter the molecule's properties, such as its ability to bind to DNA and its cytotoxicity. mdpi.com For example, the synthesis of formamidinodaunorubicins, where the amino group at the 3' position is transformed into a formamidino group, has yielded derivatives with different anticancer activities compared to the parent compound. iiarjournals.orgiiarjournals.org Two such analogs, DAUFmor and DAUFhex, which contain a morpholine (B109124) or a hexamethyleneimine (B121469) moiety respectively, have demonstrated varied abilities to induce apoptosis and necrosis in leukemia cell lines. iiarjournals.org

Another approach is the creation of extended this compound derivatives. mdpi.comresearchgate.net This has been achieved through reductive amination, introducing polyalkoxybenzyl fragments to the amino group of the carbohydrate part. mdpi.comresearchgate.net These modifications have resulted in compounds with significantly greater cytotoxicity against various tumor cell lines compared to this compound. mdpi.com The enhanced activity is attributed to increased affinity for DNA and the ability to disrupt the cell cycle and inhibit glycolysis. mdpi.com

Liposomal formulations represent another significant advancement, designed to improve drug delivery and reduce cardiotoxicity. wikipedia.orgnih.gov By encapsulating this compound within liposomes, the drug's distribution in the body can be altered, potentially leading to higher concentrations at the tumor site and lower concentrations in sensitive organs like the heart. wikipedia.orgnih.gov

The overarching goal of these synthetic efforts is to create a new generation of this compound-based agents with a better therapeutic index—meaning they are more effective against cancer cells while being safer for the patient. iiarjournals.orgbiospace.com These next-generation therapies, including antibody-drug conjugates (ADCs) and multi-specific antibodies, are designed for precision, aiming to target cancer cells specifically and minimize harm to healthy tissues. biospace.com

Strategies to Counteract Mechanisms of Acquired Resistance

Acquired resistance to this compound is a major hurdle in cancer treatment. wikipedia.orguniroma1.it Cancer cells can develop various mechanisms to evade the cytotoxic effects of the drug, leading to treatment failure. nih.gov Researchers are actively investigating strategies to overcome this resistance.

Combination Therapies Targeting Efflux Pumps and DNA Repair Pathways

A primary mechanism of this compound resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene. wikipedia.orgmdpi.comjci.org These pumps actively transport this compound out of the cancer cell, reducing its intracellular concentration and effectiveness. wikipedia.orgmdpi.com

A promising strategy to counteract this is the use of combination therapies that include an efflux pump inhibitor. researchgate.netiwmf.com For instance, a clinical trial in patients with poor-risk acute myeloid leukemia (AML) combined this compound with tetrandrine, a potent inhibitor of the P-gp efflux pump. researchgate.net This combination aimed to increase the intracellular concentration of this compound in cancer cells. researchgate.net While the study showed encouraging antileukemic effects, it highlighted the complexity of resistance, as there was no significant difference in response between P-gp-positive and -negative patients. researchgate.net

Another avenue of research focuses on targeting DNA repair pathways. nih.gov Since this compound's mechanism of action involves DNA damage, cancer cells that can efficiently repair this damage are more likely to survive. oup.com Combining this compound with inhibitors of DNA repair proteins could potentially enhance its efficacy. nih.gov For example, some microRNAs have been shown to downregulate proteins involved in DNA repair, thereby increasing the sensitivity of breast cancer cells to doxorubicin (B1662922), a closely related anthracycline. nih.gov

Epigenetic Modulators as Adjuvants to this compound Treatment

Epigenetic modifications, which are reversible changes to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself, play a significant role in cancer development and drug resistance. imrpress.comspandidos-publications.com Targeting these epigenetic mechanisms with specific drugs, known as epidrugs, is an emerging strategy to overcome this compound resistance. imrpress.com

One approach involves the use of DNA methyltransferase (DNMT) inhibitors. imrpress.comspandidos-publications.com Abnormal DNA methylation patterns can silence tumor suppressor genes or activate genes that promote resistance. spandidos-publications.com Studies have shown that DNMT inhibitors can reduce cancer cell proliferation and DNA methylation. imrpress.com For instance, this compound itself has been identified as a potential epigenetic modulator. scielo.org.mx

Histone modifications are another key epigenetic mechanism. spandidos-publications.com The loss or gain of certain histone marks can lead to aberrant gene expression and contribute to carcinogenesis. spandidos-publications.com Research has shown that resistance to this compound can be influenced by the activity of histone demethylases like KDM6A. nih.govhaematologica.org Cells lacking KDM6A were found to be more resistant to this compound, and re-expressing this enzyme restored sensitivity. nih.govhaematologica.org This suggests that modulating the activity of such enzymes could be a viable therapeutic strategy. nih.govhaematologica.org

The combination of epigenetic modulators with conventional chemotherapy holds promise for resensitizing resistant tumors and improving treatment outcomes. nih.govimrpress.com

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Response

To gain a deeper understanding of how cells respond to this compound and to identify new therapeutic targets and biomarkers, researchers are increasingly turning to multi-omics approaches. genedata.comfrontiersin.org This involves the integrated analysis of various types of large-scale biological data, including genomics, transcriptomics, proteomics, and metabolomics. genedata.comnih.gov

Genomic and Transcriptomic Profiling

Genomic and transcriptomic analyses allow for the comprehensive study of a cell's DNA and RNA, respectively. mdpi.com By profiling the genomes and transcriptomes of cancer cells before and after treatment with this compound, researchers can identify genetic mutations and changes in gene expression that are associated with drug response and resistance. mdpi.comaacrjournals.org

For example, studies have used microarray gene expression analyses to identify genes whose expression levels are linked to resistance in pediatric acute lymphoblastic leukemia (ALL). mdpi.com Similarly, integrated analyses of genomic and transcriptomic data in elderly patients with acute myeloid leukemia (AML) have helped to predict complete remission and survival rates. nih.gov Such analyses can reveal which genes and pathways are altered in response to this compound, providing insights into its mechanisms of action and resistance. nih.govnih.gov For instance, transcriptomic profiling can identify gene expression signatures associated with both on-target and off-target drug responses. aacrjournals.org This information can be used to develop predictive models for patient outcomes and to design more personalized treatment strategies. mdpi.commedrxiv.org

Proteomic and Metabolomic Investigations

Proteomics is the large-scale study of proteins, while metabolomics focuses on the complete set of small-molecule metabolites within a cell or organism. researchgate.netmdpi.com These approaches provide a more direct picture of the functional state of a cell compared to genomics or transcriptomics alone. nih.govmdpi.com

Proteomic studies have been used to characterize the changes in protein expression in cancer cells following treatment with this compound and other anthracyclines. researchgate.netmdpi.com These studies have revealed that this compound treatment leads to significant changes in proteins involved in metabolic processes, nucleic acid metabolism, and cytoskeleton organization. mdpi.com By comparing the proteomic profiles of sensitive and resistant cells, researchers can identify proteins that are key to the drug's efficacy and to the development of resistance. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize pharmaceutical research, from early-stage drug discovery to clinical application. mdpi.comaccc-cancer.org These technologies offer powerful tools for analyzing vast and complex biological and chemical datasets with a speed and accuracy previously unattainable. nih.gov In the context of this compound research, AI can accelerate the identification of new therapeutic targets, optimize drug properties, and personalize treatment strategies. austinpublishinggroup.composthumanism.co.uk

Predictive Modeling for Drug Discovery and Optimization

Predictive modeling, a key application of AI in pharmacology, utilizes machine learning algorithms to forecast various properties of a drug candidate. austinpublishinggroup.com For this compound, these models can be trained on existing data to predict its efficacy against different cancer cell lines, potential toxicity, and pharmacokinetic properties. mdpi.com Algorithms such as Random Forest, Support Vector Machines (SVM), and deep neural networks can analyze the structural features of this compound and related compounds to predict their bioactivity. mdpi.comnih.govbiorxiv.org

AI Model TypeApplication in Drug DiscoveryRelevance to this compound Research
Machine Learning (e.g., Random Forest, SVM) Classify compounds as active/inactive; Predict efficacy and toxicity. mdpi.comnih.govPredict this compound's activity against various tumor subtypes; Identify potential off-target toxicities.
Deep Learning (e.g., CNNs, GNNs) Analyze molecular structures; Predict drug-target interactions; Process complex biological data. whiterose.ac.ukopenreview.netPredict binding affinity to novel targets; Design new derivatives with optimized properties.
Generative AI Design novel molecules with specific pharmacological profiles. austinpublishinggroup.comGenerate new this compound analogs designed to evade resistance or reduce cardiotoxicity.

Analysis of Complex Biological Datasets

By processing these large-scale datasets, AI algorithms can identify intricate patterns and correlations that are not apparent through traditional analysis. nih.gov For example, a machine learning model could analyze the genomic and proteomic data of AML patients treated with this compound to pinpoint specific mutations or protein expression levels associated with treatment failure. This information is crucial for discovering novel drug targets and developing more personalized treatment strategies. mdpi.composthumanism.co.uk

Q & A

Q. What is the structural and functional relationship between Rubidomycin and Daunorubicin, and how does this impact experimental design?

this compound (this compound hydrochloride) is synonymous with Daunorubicin, both being anthracycline antibiotics derived from Streptomyces species. Structurally, this compound hydrochloride includes a hydrochloride salt (C₂₇H₂₉NO₁₀·HCl, MW 563.99) compared to the base form (MW 527.52) . This distinction affects solubility (e.g., 92 mg/mL in H₂O for the hydrochloride form) and stability, necessitating precise nomenclature in literature reviews to avoid confusion. Researchers must verify compound identifiers (CAS 23541-50-6 for the hydrochloride form) and account for salt-form differences in pharmacokinetic calculations .

Q. How should this compound be prepared and stored to maintain stability in in vitro assays?

  • Preparation : Dissolve in H₂O (163.1 mM) or DMSO (97.52 mM) for stock solutions. Use sterile techniques to avoid degradation .
  • Storage : Lyophilized powder should be kept in a dark, dry environment at -20°C (3 years) or -80°C (1 year for solutions). Aliquot to prevent freeze-thaw cycles .
  • Critical step : Validate stability via HPLC before experiments, as improper storage reduces Topoisomerase II inhibitory activity .

Q. What are the primary mechanisms by which this compound exerts its antitumor effects, and how can these be quantitatively assessed in cellular models?

this compound intercalates DNA and inhibits Topoisomerase II, disrupting replication and transcription. Key assays include:

  • MTT assays in leukemia cell lines (e.g., MOLT-4, CCRF-CEM) to measure IC₅₀ values .
  • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Topoisomerase II activity assays using decatenation or relaxation assays with purified enzymes .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing contradictory data on this compound’s efficacy across different cancer cell lines?

  • Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic data to identify resistance markers (e.g., ABC transporters) .
  • Dose-response normalization : Account for variations in cell doubling rates using metrics like GR₅₀ (growth rate inhibition) instead of IC₅₀ .
  • Statistical rigor : Use mixed-effects models to adjust for inter-experimental variability and report effect sizes (e.g., Cohen’s d) alongside p-values .

Q. How can researchers design experiments to investigate this compound’s role in combination therapies while minimizing confounding variables?

  • Factorial design : Test this compound with synergistic agents (e.g., cytarabine) in a 2x2 matrix, controlling for dosing schedules .
  • Pharmacodynamic modeling : Use time-kill curves to distinguish additive vs. synergistic effects and validate with Bliss independence or Chou-Talalay models .
  • Control groups : Include single-agent and vehicle controls to isolate combination-specific effects .

Q. What advanced statistical models are appropriate for assessing this compound’s dose-response relationships in preclinical studies?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients .
  • Bayesian hierarchical models : Incorporate prior data (e.g., historical IC₅₀ values) to improve precision in small-sample studies .
  • Reporting standards : Adhere to the ARRIVE guidelines for preclinical data, ensuring numerical results reflect instrument precision (e.g., ±0.1 nM for HPLC) .

Q. How do variations in this compound’s molecular weight and salt forms influence pharmacokinetic (PK) modeling?

The hydrochloride form (MW 563.99) has higher aqueous solubility than the base (MW 527.52), altering bioavailability and tissue distribution. Key steps:

  • Compartmental modeling : Use non-linear mixed-effects (NLME) software (e.g., Monolix) to compare PK parameters (CL, Vd) between salt forms .
  • Bioanalytical validation : Quantify plasma concentrations via LC-MS/MS, adjusting for salt-form-specific ionization .

Q. What strategies are effective in elucidating this compound’s resistance mechanisms using omics-based approaches?

  • CRISPR-Cas9 screens : Identify gene knockouts that sensitize resistant cells (e.g., ABCB1 deletion) .
  • Metabolomics : Track nucleotide pool imbalances (e.g., dATP/dTTP ratios) linked to DNA damage response .
  • Single-cell RNA-seq : Resolve heterogeneity in tumor subpopulations with differential drug uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rubidomycin
Reactant of Route 2
Reactant of Route 2
Rubidomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.